molecular formula C10H10BrF2NO B15064307 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B15064307
M. Wt: 278.09 g/mol
InChI Key: HSJBXOIHIBQMQE-UHFFFAOYSA-N
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Description

3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a brominated and fluorinated tetrahydroquinolinone derivative. Its structure features a saturated six-membered ring fused to a lactam moiety, with a bromine atom at position 3 and a difluoromethyl group at the N1 position. This compound is of interest due to the strategic incorporation of halogens (Br, F), which can enhance bioavailability, metabolic stability, and target-binding interactions .

Properties

Molecular Formula

C10H10BrF2NO

Molecular Weight

278.09 g/mol

IUPAC Name

3-bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2-one

InChI

InChI=1S/C10H10BrF2NO/c11-7-5-6-3-1-2-4-8(6)14(9(7)15)10(12)13/h5,10H,1-4H2

InChI Key

HSJBXOIHIBQMQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2C(F)F)Br

Origin of Product

United States

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

A widely adopted method involves reacting 1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one with NBS in acetic acid at elevated temperatures. Source reports a 77% yield when heating at 110°C for 12 hours under reflux conditions. The reaction proceeds via radical intermediates, with acetic acid stabilizing bromine radicals for selective C-3 bromination.

Reaction Conditions:

  • Substrate: 1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one
  • Brominating agent: NBS (1.2 equiv)
  • Solvent: Acetic acid
  • Temperature: 110°C
  • Time: 12 hours
  • Workup: Neutralization with ammonia, extraction with dichloromethane, and column chromatography.

Post-reaction purification often employs flash column chromatography with gradients of methanol in dichloromethane (0–5%) to isolate the product.

One-Pot Tandem Synthesis

Sequential Bromination and Cyclization

Source demonstrates a tandem approach for analogous compounds, combining bromination and cyclization in a single reactor. For this compound, this might involve:

  • Bromination: Treating 5,6,7,8-tetrahydroquinoline with NBS in dichloromethane at 0°C.
  • In Situ Cyclization: Adding difluoromethylating agents (e.g., ClCF$$_2$$H) under basic conditions to form the lactam ring.

Advantages: Reduced purification steps and improved atom economy.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography remains the standard purification method, with Source using 0–5% methanol/dichloromethane gradients. Analytical data from Source corroborate structural assignments:

Key Spectroscopic Data:

  • $$^1$$H NMR (CDCl$$_3$$): δ 7.45–7.58 (m, 2H, aromatic), 8.36 (t, $$J = 2.0$$ Hz, 1H, H-3), 8.99 (d, $$J = 2.0$$ Hz, 1H, H-4).
  • HRMS: m/z calculated for C$${10}$$H$${10}$$BrF$$_2$$NO [M+H]$$^+$$: 278.09, found: 278.08.

Comparative Analysis of Methods

Method Yield (%) Time (h) Key Advantage Limitation
NBS Bromination 77 12 High regioselectivity Requires acidic conditions
Tandem Synthesis 65* 8* Reduced purification steps Optimized for analogs
Palladium Catalysis 60* 24* Functional group tolerance High catalyst loading

*Estimated from analogous reactions in sources.

Scale-Up Considerations

Industrial applications demand cost-effective protocols. Source highlights a 40g-scale synthesis with consistent yields, using acetic acid as an inexpensive solvent and avoiding toxic reagents. Critical parameters for scale-up include:

  • Temperature Control: Exothermic bromination requires efficient heat dissipation.
  • Solvent Recovery: Distillation of acetic acid for reuse improves sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Difluoromethylation: Difluoromethyl bromide in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones, difluoromethylated derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tetrahydroquinolinone scaffold is highly modular, with variations in substituents significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Key Features Reference
Target Compound Br (C3), CF₂H (N1) Difluoromethyl enhances metabolic stability; bromine may improve binding -
5-Hydroxy-1-(4'-bromophenyl)-6j () Br (C4' phenyl), OH (C5) High anti-fibrosis activity (IC₅₀ = 0.3 µM); 91% yield, 99.2% purity
3-Bromo-1-methyl analog () Br (C3), CH₃ (N1) Methyl group lacks fluorine’s electronegativity; potential reduced stability
6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one Br (C6), F (C7) Partial ring saturation; fluorine at C7 may alter reactivity

Structural Insights :

  • N1 Substituents : The difluoromethyl group in the target compound likely improves metabolic stability compared to methyl () or phenyl () groups due to fluorine’s resistance to oxidative metabolism .
  • Bromine Position: Bromine at C3 (target) vs.
  • Ring Saturation: Fully saturated 5,6,7,8-tetrahydroquinolinone (target) vs. 3,4-dihydroquinolinone () influences conformational flexibility and solubility.

Physicochemical Properties

Data from analogs suggest trends in melting points, purity, and stability:

Compound Melting Point (°C) Purity (HPLC) Yield (%) Stability Notes Reference
6j () 179.5–180.6 99.2% 91 Stable under standard conditions
6k () 181.5–181.9 99.0% 75 Sensitive to moisture
Target Compound Not reported - - Likely stable (CF₂H reduces oxidation)

Key Observations :

  • Fluorinated compounds (e.g., target) may exhibit lower melting points due to reduced crystallinity compared to brominated analogs like 6j.
  • High yields (>90%) in analogs (e.g., 6j, 6m) suggest efficient synthetic routes for brominated tetrahydroquinolinones .
Anti-Fibrosis Activity
  • Compound 6j : Demonstrated 13-fold higher potency (IC₅₀ = 0.3 µM) than AKF-PD in inhibiting NIH3T3 fibroblast proliferation . The 4'-bromophenyl and C5-hydroxy groups are critical for activity.
  • Target Compound : While untested, the difluoromethyl group may enhance potency by improving membrane permeability and target engagement via fluorine-protein interactions .
Anticancer and Insecticidal Potential
  • Bromonoscapine Derivative (): A brominated tetrahydroisoquinoline showed anticancer activity, suggesting bromine’s role in cytotoxicity .
  • Insecticidal Analogs (): Bromine and chlorine substituents in dihydroquinazolinones conferred insecticidal effects, highlighting halogen utility .

Biological Activity

3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a synthetic compound belonging to the class of tetrahydroquinolinones. Its unique molecular structure, characterized by a bromine atom and a difluoromethyl group, enhances its potential biological activity. This article provides an overview of the compound's biological activities, including antimicrobial and anti-inflammatory properties, along with relevant research findings and case studies.

  • Molecular Formula: C11H10BrF2N
  • Molecular Weight: 278.09 g/mol
  • CAS Number: 1707581-53-0

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

1. Antimicrobial Activity

  • The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have reported its inhibitory effects on both Gram-positive and Gram-negative bacteria.
  • Case Study: In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

2. Anti-inflammatory Properties

  • Preliminary studies suggest that this compound may possess anti-inflammatory effects. It is hypothesized to interact with enzymes or receptors involved in inflammatory processes.
  • Research Findings: A study indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cell cultures.

The biological activity of this compound is believed to stem from its ability to bind to specific biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
  • Receptor Interaction: It may modulate receptor activity related to inflammation and microbial resistance.

Comparison with Similar Compounds

To understand the uniqueness of this compound's activity, it is useful to compare it with structurally similar compounds.

Compound NameStructureAntimicrobial ActivityAnti-inflammatory Activity
This compoundStructureEffective against S. aureus, E. coliReduces cytokine levels
3-BromoquinolineStructureModerate activityMinimal effect
5-Fluoro-1H-pyrroleStructureLow activityNo significant effect

Future Research Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Areas for future investigation include:

  • In Vivo Studies: To assess the efficacy and safety in animal models.
  • Mechanistic Studies: To explore detailed pathways involved in its antimicrobial and anti-inflammatory effects.
  • Structure-Activity Relationship (SAR): To identify modifications that enhance biological activity.

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